molecular formula C19H20O4 B14286113 4-[(4-Pentylbenzoyl)oxy]benzoic acid CAS No. 135446-54-7

4-[(4-Pentylbenzoyl)oxy]benzoic acid

Cat. No.: B14286113
CAS No.: 135446-54-7
M. Wt: 312.4 g/mol
InChI Key: IBUMRWHOTPWLND-UHFFFAOYSA-N
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Description

4-[(4-Pentylbenzoyl)oxy]benzoic acid is an organic compound with the molecular formula C12H16O3. It is also known by other names such as p-Pentyloxybenzoic acid and 4-n-Amyloxybenzoic acid . This compound is characterized by the presence of a benzoic acid moiety substituted with a pentyloxy group, making it a derivative of benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Pentylbenzoyl)oxy]benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with pentanol in the presence of an acid catalyst. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Pentylbenzoyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Pentylbenzoyl)oxy]benzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(4-Pentylbenzoyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic processes. In biological systems, it may act as an anti-inflammatory agent by modulating the activity of enzymes and signaling pathways involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyloxy group enhances its lipophilicity, making it more effective in certain applications compared to its analogs .

Properties

CAS No.

135446-54-7

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

4-(4-pentylbenzoyl)oxybenzoic acid

InChI

InChI=1S/C19H20O4/c1-2-3-4-5-14-6-8-16(9-7-14)19(22)23-17-12-10-15(11-13-17)18(20)21/h6-13H,2-5H2,1H3,(H,20,21)

InChI Key

IBUMRWHOTPWLND-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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